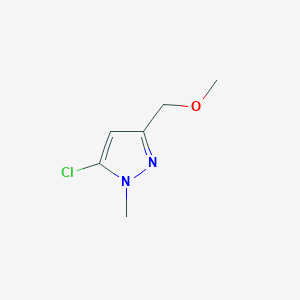
Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate is a fluorinated organic compound with the molecular formula C9H10FNO4S. It is characterized by the presence of a fluorine atom, a pyridine ring, and a sulfonyl group, making it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate typically involves the reaction of 2-pyridylsulfonyl fluoride with ethyl acetate in the presence of a base such as lithium hexamethyldisilazide (LiHMDS). The reaction is carried out under an inert atmosphere at low temperatures (around -78°C) to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like Bu3SnH.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Bu3SnH in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Sulfides.
Oxidation: Sulfoxides and sulfones.
Aplicaciones Científicas De Investigación
Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl bromodifluoroacetate: Contains a bromine atom instead of a pyridine ring and sulfonyl group.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Similar structure but with a methyl ester and additional fluorine atoms.
Uniqueness
Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate is unique due to the presence of the pyridine ring and sulfonyl group, which provide distinct chemical properties and reactivity compared to other fluorinated esters
Propiedades
Fórmula molecular |
C9H10FNO4S |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-2-pyridin-2-ylsulfonylacetate |
InChI |
InChI=1S/C9H10FNO4S/c1-2-15-9(12)8(10)16(13,14)7-5-3-4-6-11-7/h3-6,8H,2H2,1H3 |
Clave InChI |
WYVYUUHLNYHAPF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(F)S(=O)(=O)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)



![3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)







![[(3-Azidopropoxy)methyl]tributylstannane](/img/structure/B13680276.png)

